1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine
Description
This compound belongs to the dioxinoquinoline family, characterized by a fused [1,4]dioxino[2,3-g]quinoline core substituted at the 8-position with a benzenesulfonyl group and at the 9-position with a 3-methylpiperidine moiety. It is structurally related to inhibitors targeting DNAJA1 and mutant p53 pathways in cancer cells . The benzenesulfonyl group enhances solubility and may modulate protein-binding interactions, while the 3-methylpiperidine substituent likely influences stereoelectronic properties and bioavailability .
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-6-5-9-25(15-16)23-18-12-20-21(29-11-10-28-20)13-19(18)24-14-22(23)30(26,27)17-7-3-2-4-8-17/h2-4,7-8,12-14,16H,5-6,9-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMQUNFSUYMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine involves multiple steps, typically starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Dioxinoquinoline Moiety: This step involves the cyclization of appropriate precursors to form the dioxinoquinoline structure.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Formation of the Methylpiperidine Ring: The final step involves the formation of the methylpiperidine ring, which can be achieved through various cyclization reactions.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit potential anticancer properties. The mechanisms often involve:
- Inhibition of Topoisomerases : Essential enzymes for DNA replication and repair.
- Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cell lines.
Neuropharmacology
The compound's structure suggests interactions with neurotransmitter systems, making it a candidate for:
- Neuroprotective Effects : Potentially protecting neurons from damage.
- Treatment of CNS Disorders : Investigated for applications in treating anxiety, depression, and neurodegenerative diseases.
Synthetic Pathways
The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine typically involves multi-step organic reactions:
- Formation of the Quinoline Core : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Dioxino Group : This can be accomplished via oxidation reactions.
- Piperidine Attachment : Often done through nucleophilic substitution methods.
Study on Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry highlighted the ability of quinoline derivatives to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA replication . The findings suggest that compounds with similar structures could serve as leads in drug development for cancer therapies.
Neuroprotective Effects Investigation
Research conducted on the neuroprotective properties of related compounds demonstrated their efficacy in reducing oxidative stress in neuronal cells . This opens avenues for further exploration into their potential for treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Piperidine-Substituted Derivatives
Key Observations :
- The ethyl carboxylate derivative (ZINC000020381010) shows slightly higher binding affinity (−42.263) than analogs with bulkier substituents .
- Chlorine substitution on the benzenesulfonyl group (as in ZINC000020381010) may enhance target interaction through electron-withdrawing effects .
- Methylation at the 3-position of piperidine (target compound) may reduce steric hindrance compared to 4-methyl or carboxylate derivatives.
Heterocyclic Core Variations
Key Observations :
- Thiazinoquinoline derivatives exhibit higher water solubility due to charged iodide substituents, unlike neutral dioxinoquinolines .
- Dioxinoquinoxaline derivatives (e.g., OLED emitter) demonstrate applications in materials science, contrasting with the pharmaceutical focus of dioxinoquinolines .
Functional Group Modifications
Biological Activity
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine is a complex synthetic compound belonging to the class of quinoline derivatives. Its intricate structure includes a quinoline core, a dioxino ring, and a piperidine moiety, suggesting potential for diverse biological interactions. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 424.52 g/mol. The structure is characterized by the following features:
- Quinoline Core : Known for its presence in many bioactive compounds.
- Dioxino Ring : Provides additional reactivity and interaction capabilities.
- Benzenesulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
- Piperidine Moiety : Contributes to the compound's pharmacological properties.
Anticancer Potential
Research has highlighted the anticancer properties of quinoline derivatives, including those similar to this compound. A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The most promising analogs induced apoptosis and DNA damage in these cells, suggesting that structural modifications can enhance anticancer activity .
While specific mechanisms for this compound are not well-documented, the following points summarize potential actions based on structural analysis:
- Nucleophilic Substitution : The ethyl ester derivative readily participates in nucleophilic substitution reactions, indicating that similar reactions could occur with biological targets .
- Enzyme Interaction : The presence of a benzenesulfonyl group suggests potential interactions with enzymes or receptors through hydrogen bonding or other non-covalent interactions .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that compounds with similar structures inhibited cell proliferation in a dose-dependent manner. For instance, an analog was reported to decrease BrdU incorporation significantly at concentrations as low as 1.8 µM .
- Apoptosis Induction : Flow cytometry analysis indicated that certain derivatives increased apoptotic cell populations significantly after treatment. For example, treatment with an analog resulted in an increase from 1.4% to over 26% apoptotic cells at higher concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. Key Data :
| Reaction Step | Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Acylation | 100°C, 6 h | 85–95 | IR, GC-MS (Table 1, ) |
| Purification | Column chromatography | N/A | NMR, HPLC () |
Q. Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- GC-MS : Identify molecular ions (intensity 0.5–8.0%) and fragmentation patterns ().
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and bond angles (e.g., C–C bond precision: mean 0.003 Å; R factor = 0.049, ).
- NMR : Assign proton environments (e.g., methylpiperidine protons at δ 1.2–2.5 ppm).
Q. Methodological Answer :
- DFT/Molecular Dynamics : Simulate reaction pathways (e.g., acylation transition states) to predict regioselectivity.
- COMSOL Multiphysics : Model diffusion kinetics in solvent systems ().
- AI-Driven Optimization : Train models on synthetic yield data to recommend ideal conditions (temperature, catalyst loading).
Q. Methodological Answer :
Q. Methodological Answer :
In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cellular Uptake : Use radiolabeled analogs (e.g., ¹⁴C-methylpiperidine) to track intracellular distribution.
In Vivo Models :
- Pharmacokinetics : Measure half-life in rodent models (oral vs. intravenous administration).
Toxicology : Perform Ames tests for mutagenicity and hepatocyte viability assays.
Data Interpretation : Cross-reference with known quinoline derivatives ().
Q. Methodological Answer :
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency ().
- Solvent Optimization : Replace 1,4-dioxane with DMA or DMF to enhance solubility.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 4 h → 1 h) while maintaining yield.
Example : In , GC-MS data revealed byproducts requiring gradient elution for purification.
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
